N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a carboxamide group at position 6, a 3-oxo moiety, and a carbamoylmethyl linker to a 4-trifluoromethylphenyl group. The 4-methoxyphenyl substituent on the carboxamide enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, critical for target binding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O4/c1-35-18-9-7-17(8-10-18)28-21(33)14-2-11-19-29-31(22(34)30(19)12-14)13-20(32)27-16-5-3-15(4-6-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALLAKZECMTEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with suitable aldehydes or ketones.
Functional Group Modifications: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate halides or boronic acids.
Carbamoylation: The carbamoylmethyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other desired groups, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, organometallic compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Heterocyclic Scaffolds
The triazolo[4,3-a]pyridine core is shared with compounds in and , but differs from pyridazine (), pyrazolo[3,4-d]pyrimidine (), and thiazolo[3,2-a]pyrimidine (). These cores influence π-π stacking and hydrogen-bonding interactions with biological targets.
Substituent Analysis
Table 1: Substituent Comparison
Key Observations :
Antimalarial Activity
Compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold () demonstrated IC₅₀ values of 2.24–4.98 µM against Plasmodium falciparum. The target compound’s trifluoromethyl group may enhance falcipain-2 inhibition compared to methyl/fluoro analogues (), though experimental validation is needed .
Physicochemical Properties
Table 2: Molecular Weight and Lipophilicity
Implications :
- Higher molecular weight and lipophilicity in the target compound may improve membrane permeability but increase plasma protein binding.
- The pyridazine derivative () has lower solubility due to rigidity and lack of methoxy groups .
Biological Activity
N-(4-Methoxyphenyl)-3-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that exhibits significant biological activity. This article provides an overview of its synthesis, structure, and biological properties based on diverse research findings.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of various precursors. Key steps included the formation of the triazole ring and the introduction of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The structural characterization was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's configuration and functional groups.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated that it exhibits cytotoxic effects on breast cancer (MCF-7) and other human cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Comparison |
|---|---|---|
| MCF-7 | 5.85 | Comparable to 5-Fluorouracil |
| A549 | 3.0 | Higher potency than some derivatives |
Enzyme Inhibition
The compound also demonstrated inhibitory activity against several enzymes involved in inflammatory processes:
- Cyclooxygenase-2 (COX-2) : Moderate inhibition was observed, which is crucial for developing anti-inflammatory drugs.
- Lipoxygenases (LOX) : Inhibition of LOX-5 and LOX-15 was noted, suggesting potential use in treating inflammatory diseases.
Molecular docking studies indicated that the trifluoromethyl group interacts favorably with enzyme active sites, enhancing binding affinity and biological activity .
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The presence of electron-withdrawing groups like trifluoromethyl increases the compound's reactivity towards biological targets.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects on MCF-7 cells, showing significant growth inhibition with an IC50 value of 5.85 µM. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
- Enzyme Inhibition Study : Another investigation focused on its inhibitory effects on COX-2 and LOX enzymes. The results indicated moderate inhibition levels that could lead to therapeutic applications in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
